4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide
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Overview
Description
4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group, two methyl groups, and a phenethyl group attached to a benzenesulfonamide core, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride and phenethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxy-2,3-dimethylbenzenesulfonyl chloride is added dropwise to a solution of phenethylamine in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be employed.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,3-dimethyl-N-phenethylbenzenesulfonamide.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it may inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,3-dimethylbenzenesulfonamide: Lacks the phenethyl group but shares the core structure.
N-phenethylbenzenesulfonamide: Lacks the methoxy and methyl groups but retains the phenethyl and sulfonamide moieties.
4-methoxybenzenesulfonamide: Lacks the methyl and phenethyl groups but contains the methoxy and sulfonamide functionalities.
Uniqueness
4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide is unique due to the combination of its methoxy, methyl, and phenethyl groups attached to the benzenesulfonamide core. This unique structure may confer distinct biological activities and chemical reactivity compared to its similar compounds.
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13-14(2)17(10-9-16(13)21-3)22(19,20)18-12-11-15-7-5-4-6-8-15/h4-10,18H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAFLKPMCZXYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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